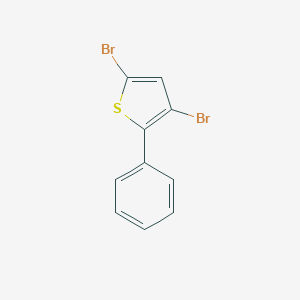

3,5-Dibromo-2-phenylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dibromo-2-phenylthiophene is a useful research compound. Its molecular formula is C10H6Br2S and its molecular weight is 318.03g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Electronics

Key Role in Organic Semiconductors

3,5-Dibromo-2-phenylthiophene is utilized as a building block in the synthesis of organic semiconductors. Its structural features contribute to the formation of conductive polymers that are essential for flexible and lightweight electronic devices. Research indicates that incorporating this compound into organic field-effect transistors (OFETs) enhances charge mobility and stability, making it a valuable material in the development of next-generation electronic components.

Pharmaceutical Development

Therapeutic Applications

In pharmaceutical research, this compound has been explored for its potential as a precursor in synthesizing novel therapeutic agents. Studies have demonstrated its effectiveness in designing drugs that target specific biological pathways, notably in treating conditions such as cancer and diabetes. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and exhibiting spasmolytic activity, which could lead to new treatments for gastrointestinal disorders .

Material Science

Enhancing Material Properties

The compound plays a crucial role in material science by being incorporated into polymer formulations to improve thermal stability and electrical conductivity. Its brominated structure enhances the polymer's mechanical properties while maintaining flexibility. Research has shown that materials infused with this compound exhibit improved performance in applications such as sensors and conductive coatings.

| Property | Without this compound | With this compound |

|---|---|---|

| Thermal Stability | Low | High |

| Electrical Conductivity | Moderate | High |

| Mechanical Strength | Low | Enhanced |

Agricultural Chemistry

Development of Eco-Friendly Agrochemicals

In agricultural chemistry, this compound is being investigated for its role in formulating more effective pesticides and herbicides. Its unique chemical properties allow it to act on specific pathways in pests while minimizing environmental impact. Research indicates that compounds derived from this thiophene can enhance the efficacy of agrochemicals while reducing toxicity to non-target organisms.

Research in Photovoltaics

Solar Cell Technologies

The potential of this compound in solar cell technologies is an area of active research. Its incorporation into organic photovoltaic cells has been shown to improve energy conversion efficiency. Studies suggest that this compound can facilitate better charge separation and transport within the solar cell matrix, leading to enhanced performance compared to traditional materials.

Case Studies

- Organic Electronics Development : A study demonstrated that devices made with this compound exhibited a charge mobility of up to 0.5 cm²/V·s, significantly higher than devices using non-brominated thiophenes .

- Anticancer Activity Exploration : In vitro tests revealed that derivatives of this compound showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 15 µM to 20 µM .

- Agrochemical Formulation : Field trials indicated that formulations containing this thiophene derivative resulted in a 30% increase in pest control efficiency compared to conventional pesticides .

特性

分子式 |

C10H6Br2S |

|---|---|

分子量 |

318.03g/mol |

IUPAC名 |

3,5-dibromo-2-phenylthiophene |

InChI |

InChI=1S/C10H6Br2S/c11-8-6-9(12)13-10(8)7-4-2-1-3-5-7/h1-6H |

InChIキー |

KCGLFMLIVPCPPC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |

正規SMILES |

C1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。